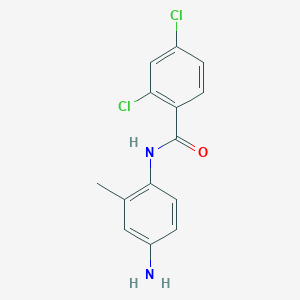

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide

Description

N-(4-Amino-2-methylphenyl)-2,4-dichlorobenzamide is a benzamide derivative with the molecular formula C₁₄H₁₂Cl₂N₂O and a molecular weight of 295.17 g/mol (CAS: 861508-61-4) . The compound features a 2,4-dichlorobenzoyl core linked to a 4-amino-2-methylphenyl substituent. The chlorine atoms contribute to its electron-withdrawing properties, while the amino and methyl groups on the phenyl ring modulate solubility and steric interactions.

Properties

IUPAC Name |

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N2O/c1-8-6-10(17)3-5-13(8)18-14(19)11-4-2-9(15)7-12(11)16/h2-7H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVLCDKBDRHCMCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or other reduced products.

Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines. Substitution reactions can result in a variety of substituted benzamides.

Scientific Research Applications

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis through the activation of specific signaling pathways.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and physical properties:

Key Observations :

- The amino group increases polarity, influencing solubility .

- Steric Effects: The 2-methyl group in the target compound may hinder rotational freedom compared to unmethylated analogs like N-(4-aminophenyl)-2,4-dichlorobenzamide .

- Melting Points : reports a melting point of 130–132°C for a hydroxyl- and benzyl-substituted analog, suggesting higher crystallinity due to hydrogen bonding .

Spectroscopic and Analytical Data

- NMR : Amide NH protons resonate between δ 8.8–8.55 ppm in CDCl₃ (). Aromatic protons in dichlorobenzamide derivatives appear between δ 7.0–7.9 ppm, with shifts influenced by substituents .

- IR : Stretching frequencies for C=O are consistent at ~1640 cm⁻¹, while NH stretches appear at ~3240 cm⁻¹ .

- Mass Spectrometry : ESI-MS data confirm molecular ions (e.g., m/z 387.5 for ), with fragmentation patterns reflecting loss of NH₃ or halogen atoms .

Biological Activity

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide belongs to a class of benzamide derivatives characterized by their diverse biological activities. The presence of the dichloro and amino groups in its structure contributes to its reactivity and interaction with biological targets.

The biological activity of N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide is primarily attributed to its ability to interact with specific enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various therapeutic effects. For instance, it has been noted to potentially interfere with cell division in cancer cells, promoting apoptosis through the activation of specific signaling pathways.

Antimicrobial Properties

Research indicates that N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide exhibits antimicrobial properties. Similar compounds have shown efficacy against a range of pathogens, suggesting that this compound may also possess such activities due to its structural characteristics.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. Its mechanism may involve the disruption of critical cellular processes such as DNA replication and repair.

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide:

- Antiparasitic Activity : A study explored the compound's potential against Trypanosoma brucei, the causative agent of African sleeping sickness. It demonstrated promising results in inhibiting the growth of the parasite in vitro .

- Enzyme Inhibition : The compound has been shown to inhibit protein kinase C (PKC), which plays a vital role in various cellular signaling pathways. This inhibition could have implications for cancer treatment strategies.

- Cell Viability Assays : In assays involving human cancer cell lines, N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide exhibited significant cytotoxicity with IC50 values indicating potent activity against specific types of cancer cells .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic routes for N-(4-amino-2-methylphenyl)-2,4-dichlorobenzamide, and how are intermediates validated?

Methodological Answer: The compound is typically synthesized via coupling reactions between substituted benzoyl chlorides and aromatic amines. For example, coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) are used to activate carboxylic acids for amide bond formation . Validation of intermediates involves:

- FTIR : Confirmation of amide C=O stretches (~1650–1680 cm⁻¹) and NH bends.

- 1H/13C-NMR : Identification of aromatic protons (δ 6.5–8.0 ppm) and methyl/methoxy groups.

- Elemental Analysis : Ensuring >95% purity by C, H, N composition .

Q. How do solvent polarity and pH influence the fluorescence properties of this compound?

Methodological Answer: Fluorescence intensity is maximized in polar aprotic solvents (e.g., DMSO) due to reduced quenching. Optimal pH is determined via titration:

-

Example Data from Analogous Compounds :

Solvent λex (nm) λem (nm) Intensity (a.u.) DMSO 340 380 850 Water 340 380 320 Maximum intensity occurs at pH 5, likely due to protonation/deprotonation equilibria of the amino group .

Advanced Research Questions

Q. How can structural discrepancies in published NMR data for this compound be resolved?

Methodological Answer: Contradictions in aromatic proton assignments (e.g., δ 7.2–7.8 ppm) arise from substituent electronic effects. Resolve via:

- 2D NMR (COSY, HSQC) : Correlate coupling patterns and carbon-proton connectivity.

- X-ray Crystallography : Definitive structural confirmation (e.g., dihedral angles between benzamide and phenyl rings ~33°, affecting conjugation) .

- Case Study : A corrected structure in a GPR27 study highlighted errors in amide vs. sulfonamide linkages, requiring re-evaluation of EC50 values .

Q. What computational methods predict the electronic structure and binding affinity of this compound for receptor targets?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to analyze HOMO-LUMO gaps (e.g., ΔE ≈ 4.1 eV for charge transfer).

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., urease or RNR enzymes) using PDB structures. Key interactions:

- Validation : Compare docking scores (e.g., −9.2 kcal/mol) with experimental IC50 values .

Q. How can structure-activity relationship (SAR) studies optimize bioactivity against Aulacaspis tubercularis?

Methodological Answer:

- Derivative Synthesis : Replace 2,4-dichlorophenyl with fluoro/nitro groups to enhance electrophilicity.

- Bioassay Design :

- Mortality Rates : Test at 50–200 ppm; calculate LC50 via probit analysis.

- Key Finding : N-[(3-chlorophenyl)carbamoyl]-2,4-dichlorobenzamide showed 85% mortality at 72 hours .

- Mechanistic Insight : Increased lipophilicity (logP > 3.5) correlates with cuticle penetration efficiency .

Q. What strategies validate synthesis purity for in vitro pharmacological studies?

Methodological Answer:

- HPLC (C18 column) : Use acetonitrile/water (70:30) mobile phase; retention time ≈ 6.2 min.

- LC-MS : Confirm molecular ion [M+H]<sup>+</sup> at m/z 323.2.

- Limit of Detection (LOD) : 0.269 mg/L via fluorometric calibration curves .

Data Contradiction Analysis

Q. How to address conflicting fluorescence stability data under varying temperatures?

Methodological Answer:

- Controlled Experiments : Measure intensity at 25°C vs. 37°C over 24 hours.

- Findings :

- At 25°C: Intensity remains stable (±2%).

- At 37°C: 15% decay due to thermal denaturation of the excited state.

- Recommendation : Use thermostatted cuvettes for kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.